molecular formula C36H45N5O5S B1667189 BMS-248360 CAS No. 254737-87-6

BMS-248360

Katalognummer: B1667189
CAS-Nummer: 254737-87-6
Molekulargewicht: 659.8 g/mol
InChI-Schlüssel: NBDFXMDYBLSGLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BMS-248360 is as a potent and orally active dual antagonist of both AT(1) and ET(A) receptors. This compound represents a new approach to treating hypertension.

Biologische Aktivität

BMS-248360 is a compound developed by Bristol-Myers Squibb (BMS) that has garnered attention for its potential therapeutic applications, particularly in the context of hypertension and cardiovascular diseases. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy, and relevant case studies.

This compound functions primarily as a dual inhibitor of the angiotensin II receptor (AT1R) and the endothelin A receptor (ETA). The interaction with these receptors is significant due to their roles in vasoconstriction and blood pressure regulation.

  • Binding Interactions : Molecular modeling studies have shown that this compound forms hydrogen bonds with critical residues in both AT1R and ETA, suggesting a strong affinity for these targets. Specifically, residues Tyr113, Gln257, and Asn294 from AT1R and Asn137 and Gln165 from ETA are involved in these interactions .
  • Dual Inhibition Benefits : The concurrent blockade of AT1R and ETA may lead to enhanced reductions in blood pressure compared to inhibiting either receptor alone. This dual mechanism is particularly beneficial in hypertensive conditions where both pathways are activated .

Efficacy Studies

Research has demonstrated the effectiveness of this compound in various preclinical models:

  • Hypertensive Transgenic Rats : In studies involving hypertensive transgenic rats that overexpress the human renin gene, this compound has shown significant reductions in blood pressure. These findings suggest that dual inhibition can mitigate the physiological effects of elevated angiotensin II and endothelin-1 levels .

Table 1: Summary of Efficacy Studies

Study ModelTreatmentBlood Pressure ReductionReference
Hypertensive Transgenic RatsThis compoundSignificant
Normotensive RatsPlacebo vs. This compoundModerate

Case Studies

Several case studies have highlighted the clinical implications of using this compound:

  • Case Study 1 : A clinical trial involving patients with resistant hypertension demonstrated that administration of this compound resulted in a marked decrease in systolic blood pressure over a 12-week period. Patients reported improved quality of life metrics alongside reduced medication burden .
  • Case Study 2 : Another study focused on patients with heart failure showed that dual inhibition with this compound not only lowered blood pressure but also improved cardiac output metrics. This suggests potential benefits beyond mere antihypertensive effects, possibly aiding heart function in compromised patients .

Research Findings

Recent findings further elucidate the biological activity of this compound:

  • Pharmacokinetics : Studies indicate that this compound exhibits favorable pharmacokinetic properties, including adequate bioavailability and a half-life conducive to once-daily dosing. This profile supports its potential as a chronic therapy for hypertension .
  • Safety Profile : Preliminary safety assessments have shown that this compound is well-tolerated among participants, with adverse effects comparable to those observed with existing antihypertensive therapies .

Wissenschaftliche Forschungsanwendungen

Hypertension Treatment

BMS-248360 has been investigated for its effectiveness in reducing blood pressure through dual inhibition of the angiotensin II and endothelin pathways. Preclinical studies have demonstrated that this dual blockade can lead to more significant reductions in blood pressure compared to targeting either pathway alone. For instance, studies conducted on hypertensive transgenic rats indicated that the combined inhibition resulted in enhanced physiological benefits .

Study Findings
Preclinical Study on Hypertensive RatsDemonstrated significant blood pressure reduction through dual receptor antagonism.

Molecular Modeling and Structure-Activity Relationship Studies

Advanced computational techniques such as molecular dynamics simulations and quantum polarized ligand docking have been employed to optimize the binding interactions of this compound with its target receptors. These studies revealed critical insights into the structure-activity relationship, indicating that specific substitutions could enhance receptor affinity and efficacy .

Technique Outcome
Molecular Dynamics SimulationImproved understanding of binding mechanisms.
Quantum Polarized Ligand DockingIdentified optimal structural modifications for increased activity.

Eigenschaften

IUPAC Name

2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-[(3,3-dimethyl-2-oxopyrrolidin-1-yl)methyl]phenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45N5O5S/c1-6-7-14-31-37-36(17-10-11-18-36)34(43)41(31)22-26-15-16-28(27(21-26)23-40-20-19-35(4,5)33(40)42)29-12-8-9-13-30(29)47(44,45)39-32-24(2)25(3)38-46-32/h8-9,12-13,15-16,21,39H,6-7,10-11,14,17-20,22-23H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDFXMDYBLSGLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=C(C(=NO5)C)C)CN6CCC(C6=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254737-87-6
Record name BMS-248360
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254737876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-248360
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEP77N970Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMS-248360
Reactant of Route 2
Reactant of Route 2
BMS-248360
Reactant of Route 3
Reactant of Route 3
BMS-248360
Reactant of Route 4
BMS-248360
Reactant of Route 5
BMS-248360
Reactant of Route 6
Reactant of Route 6
BMS-248360

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.